molecular formula C18H29NO2 B4001027 2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine

Cat. No.: B4001027
M. Wt: 291.4 g/mol
InChI Key: NRDODCHSYBRYQY-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with various functional groups

Scientific Research Applications

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-propan-2-ylphenol in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: A simpler analog with similar structural features.

    5-methyl-2-propan-2-ylphenol: A phenolic compound with related functional groups.

    Morpholine derivatives: Various morpholine-based compounds with different substituents[][5].

Uniqueness

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-13(2)17-7-6-14(3)10-18(17)20-9-8-19-11-15(4)21-16(5)12-19/h6-7,10,13,15-16H,8-9,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDODCHSYBRYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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